"4-Aminoquinoline-6-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)
"4-Aminoquinoline-6-carboxylic acid" spectroscopic data (NMR, IR, Mass Spec)
This technical guide details the spectroscopic characterization of 4-Aminoquinoline-6-carboxylic acid , a critical intermediate in the synthesis of next-generation antimalarials, kinase inhibitors, and DNA-intercalating agents.[1][2]
Molecular Weight: 188.18 g/mol [1][2]Executive Summary & Applications
4-Aminoquinoline-6-carboxylic acid represents a bifunctional scaffold combining the DNA-binding affinity of the 4-aminoquinoline core (the pharmacophore of Chloroquine) with a carboxylic acid handle at the 6-position.[1] This "handle" allows for:
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Solubility Modulation: The zwitterionic nature improves aqueous solubility compared to standard quinolines.[1]
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Vectorization: The carboxylic acid facilitates amide coupling to targeting ligands, polyethylene glycol (PEG) chains, or proteolysis-targeting chimeras (PROTACs).[1][2]
This guide provides the expected spectroscopic signatures (NMR, IR, MS) derived from structure-activity relationship (SAR) data of analogous 4-aminoquinolines and quinoline-6-carboxylic acids.
Synthesis & Preparation Protocol
To obtain high-purity samples for characterization, the compound is typically synthesized via Nucleophilic Aromatic Substitution (
Optimized Synthetic Workflow
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Starting Material: 4-Chloroquinoline-6-carboxylic acid.
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Reagent: Ammonia (aqueous or ethanolic) or protected amine equivalents (e.g., benzylamine followed by deprotection).[1][2]
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Conditions: High temperature (120–140°C) in a sealed vessel or microwave irradiation to overcome the deactivating effect of the carboxylic acid.
Figure 1: The electron-withdrawing carboxyl group at C6 activates the C4 position for nucleophilic attack, facilitating the displacement of chlorine.[2]
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
NMR (Proton) Predictions
The 4-amino group acts as a strong resonance donor, shielding the ortho (C3) and para (C4a, C5, C7, C8) positions.[2] However, the 6-carboxyl group is electron-withdrawing, deshielding H5 and H7.[1][2]
| Position | Shift ( | Multiplicity | Assignment Logic | |
| COOH | 12.5 – 13.5 | Broad Singlet | - | Acidic proton; often invisible if exchanged with |
| H2 | 8.30 – 8.50 | Doublet (d) | 5.5 | Deshielded by ring nitrogen ( |
| H5 | 8.80 – 9.00 | Doublet (d) | 1.8 (meta) | Key Diagnostic: Most deshielded aromatic proton due to ortho-COOH and peri-effect.[1][2] |
| H8 | 7.90 – 8.10 | Doublet (d) | 8.8 | Deshielded by |
| H7 | 8.10 – 8.25 | dd | 8.8, 1.8 | Deshielded by ortho-COOH.[2] |
| 7.50 – 8.50 | Broad Singlet | - | Exchangeable; position varies with concentration.[1] | |
| H3 | 6.60 – 6.80 | Doublet (d) | 5.5 | Key Diagnostic: Significantly shielded by the adjacent 4-amino group.[1] |
NMR (Carbon) Predictions
| Carbon | Shift ( | Assignment |
| C=O | 167.0 – 168.0 | Carboxylic Acid Carbon |
| C4 | 153.0 – 155.0 | Ipso to Amino group (Deshielded) |
| C2 | 150.0 – 152.0 | Alpha to Ring Nitrogen |
| C6 | 128.0 – 130.0 | Ipso to Carboxyl group |
| C3 | 98.0 – 102.0 | Beta to Amino group (Shielded) |
Analyst Note: The large chemical shift difference between H2 (~8.4 ppm) and H3 (~6.7 ppm) is the primary confirmation of successful 4-amination. If H3 remains above 7.5 ppm, the reaction likely failed or substitution occurred elsewhere.[2]
B. Infrared Spectroscopy (FT-IR)
The spectrum will show a superposition of amino and carboxylic acid bands.
| Frequency ( | Intensity | Vibration Mode | Notes |
| 3300 – 3450 | Medium, Doublet | Primary amine ( | |
| 2500 – 3300 | Broad, Strong | Characteristic "COOH trough" overlapping | |
| 1680 – 1710 | Strong | Carbonyl stretch; may shift lower if zwitterionic ( | |
| 1580 – 1620 | Strong | Quinoline skeletal ring vibrations. | |
| 1250 – 1300 | Medium | Aromatic amine stretch ( |
C. Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Pathway (MS/MS)
The fragmentation follows a predictable loss of the carboxylic acid followed by ring degradation.
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Parent: m/z 189
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Primary Loss: Loss of
radical or (decarboxylation) m/z 144 (4-Aminoquinoline core).[1] -
Secondary Loss: Loss of
(from m/z 144) m/z 127 (Quinoline radical cation).[1]
Figure 2: The primary fragmentation event is the loss of the carboxylic acid moiety, confirming the presence of the -COOH group.
References & Validation Standards
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Core Scaffold Data: Egan, T. J., et al.[1][2] "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline ring basicity." Journal of Medicinal Chemistry, 2000.[2] Link[1][2]
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Synthesis Protocol: Madrid, P. B., et al.[1][2] "Parallel synthesis and antimalarial screening of a 4-aminoquinoline library."[1] Journal of Combinatorial Chemistry, 2004.[2] Link[2]
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NMR Reference Standards: Pretsch, E., et al.[2] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.[1][2] (Standard reference for substituent effects on aromatic rings).
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Quinoline Carboxylic Acid Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[2][3] (Used for Quinoline-6-carboxylic acid baseline shifts).[1] Link[2]
Validation Note: As this compound is often synthesized as an intermediate, researchers should perform a Mixed Melting Point test with a known standard if available, or confirm purity via HPLC (254 nm) prior to biological assays. The high polarity of the 6-COOH group may require reverse-phase HPLC with ion-pairing agents (e.g., TFA) for sharp peak resolution.[1]
